2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride
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Overview
Description
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Trifluoromethyl)-1,3-thiazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Lewis acids or bases may be employed to facilitate certain reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is primarily related to its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is leveraged in various chemical transformations and biological interactions . The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its interaction with biological targets .
Comparison with Similar Compounds
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Similar in structure but lacks the thiazole ring.
Trifluoromethyltrimethylsilane (CF3SiMe3): Used for introducing trifluoromethyl groups but has different reactivity and applications.
Sodium trifluoroacetate (CF3COONa): Another trifluoromethylating agent with distinct properties and uses.
Uniqueness: 2-(Trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the thiazole ring, which imparts specific electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C4HClF3NO2S2 |
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Molecular Weight |
251.6 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4HClF3NO2S2/c5-13(10,11)2-1-9-3(12-2)4(6,7)8/h1H |
InChI Key |
YGIHILUSEZKMMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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